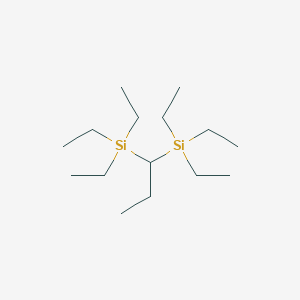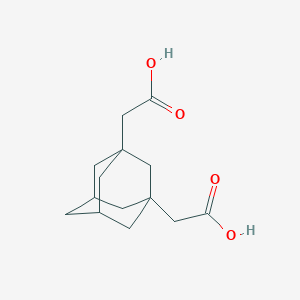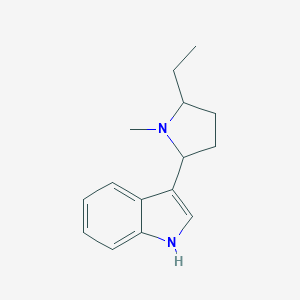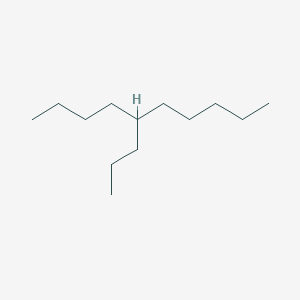![molecular formula C10H9NO3 B095305 P-[(1-Oxoallyl)amino]benzoic acid CAS No. 15286-98-3](/img/structure/B95305.png)
P-[(1-Oxoallyl)amino]benzoic acid
概要
説明
Synthesis Analysis
The synthesis of derivatives related to P-[(1-Oxoallyl)amino]benzoic acid involves various strategies. For instance, the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids employs the p-benzyloxybenzyloxy group as a protective group for the oxo function of the pyrimidinone ring. This process includes an aromatic nucleophilic substitution reaction followed by standard protecting group transformations, with the p-benzyloxybenzyloxy group being removed under mild acid conditions to reveal the pyrimidinone system . Additionally, the synthesis of alkyl amino alkanol esters of p-ethoxy benzoic acid involves attaching various alkyl groups to a secondary nitrogen, resulting in a series of compounds with different physical properties for pharmacological studies .
Molecular Structure Analysis
The molecular structure of P-[(1-Oxoallyl)amino]benzoic acid derivatives can be complex and is crucial for their function and stability. The study of para-amino benzoic acid (PABA) nucleation from ethanolic solutions reveals that hydrogen-bonded carboxylic acid dimers, which are present in the alpha structure of PABA, are the most stable in solution. This stability is significant for the self-assembly and polymorphic expression of the alpha form. The molecular, solution-state, cluster, solid-state, and surface structures are interrelated to understand the preference for the alpha form over the beta form. Ab initio and molecular dynamics calculations, along with X-ray small-angle scattering analysis, support these findings .
Chemical Reactions Analysis
The reactivity of P-[(1-Oxoallyl)amino]benzoic acid derivatives can be inferred from the synthesis and evaluation of benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives. These derivatives are synthesized through the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes. The antimicrobial activity of these compounds suggests that the chemical reactions involved in their synthesis impart significant biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of P-[(1-Oxoallyl)amino]benzoic acid derivatives are influenced by their molecular structure and the environment. For example, the solubility of p-(Aminomethyl)benzoic acid (PAMBA) in various binary solvents increases with temperature. The solubility order is influenced by the water content in the solvent mixture, with water + methanol showing the highest solubility. The solubility data are well-correlated with thermodynamic models such as the modified Apelblat model, van’t Hoff equation, and NRTL model, indicating the importance of understanding these properties for practical applications such as drug formulation .
科学的研究の応用
-
Synthesis of Heterocyclic Compounds
- Field : Chemistry
- Application : PABA is used in the synthesis of novel heterocyclic compounds .
- Method : The synthesis involves a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3). Initially, azo dye (S1) is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, ester (S2) is formed by reacting azo dye (S1) with concentrated sulfuric acid. Hydrazide (S3) is then synthesized by reacting ester (S2) with 80% hydrazine hydrate .
- Results : The reactions of hydrazide (S3) with various anhydrides result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .
-
Biological Properties
- Field : Biology
- Application : PABA is a cyclic amino acid, belongs to the vitamin B group, and is used as a protective drug against solar insolation and in diagnostic tests for the state of the gastrointestinal tract in medicine .
- Results : PABA is an inducer of endogenous interferon and immunomodulator and displays a virucidal, synergistic antiviral effect when combined with chemical drugs and the properties of a direct anticoagulant .
-
Anesthetic
- Field : Pharmaceutical Industry
- Application : Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide .
- Results : Benzocaine has become widespread in the pharmaceutical industry having applications as an anesthetic prior to exams such as endoscopy .
-
Therapeutic Applications
- Field : Biomedicine
- Application : PABA is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . It is used for the development of a wide range of novel molecules with potential medical applications .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .
-
Antimicrobial and Cytotoxic Agents
- Field : Biomolecules
- Application : PABA and its derivatives have exhibited various biological activities . In this study, they combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
- Method : Resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .
- Results : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
-
Synthesis of Benzocaine
- Field : Pharmaceutical Industry
- Application : Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .
-
Folate Synthesis
-
Molecular Hybridization
- Field : Biomolecules
- Application : In this study, two pharmacophores were combined using a molecular hybridization approach: PABA and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
- Method : Resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .
- Results : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
-
Synthesis of Benzocaine
- Field : Pharmaceutical Industry
- Application : Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .
Safety And Hazards
The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, storing under an inert atmosphere, and protecting from direct sunlight .
将来の方向性
Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, “P-[(1-Oxoallyl)amino]benzoic acid” and its derivatives have potential for the development of a wide range of novel molecules with potential medical applications . Further investigation is needed to evaluate the safety and efficacy of these derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
特性
IUPAC Name |
4-(prop-2-enoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIDYHCRWJBKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165146 | |
| Record name | p-((1-Oxoallyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-[(1-Oxoallyl)amino]benzoic acid | |
CAS RN |
15286-98-3 | |
| Record name | N-Acryloyl-p-aminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15286-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-((1-Oxoallyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015286983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-((1-Oxoallyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(1-oxoallyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

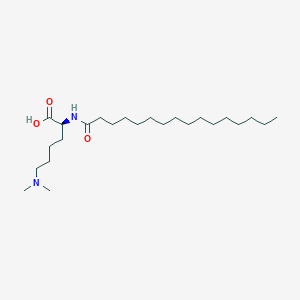


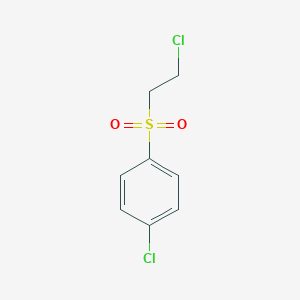
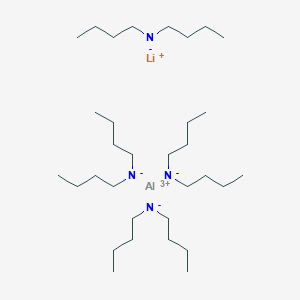

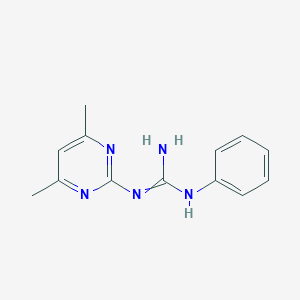
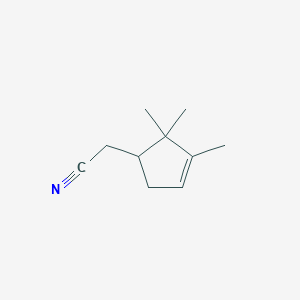
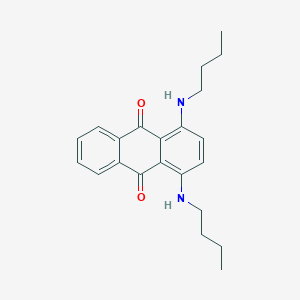
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
